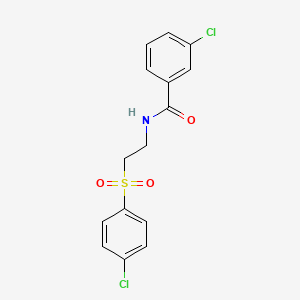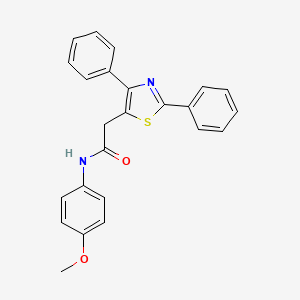
3,4-Dibromo-4-(4-chlorophenyl)-2-butanone
Übersicht
Beschreibung
3,4-Dibromo-4-(4-chlorophenyl)-2-butanone: is an organic compound that belongs to the class of α,β-dibromo ketones. This compound is characterized by the presence of two bromine atoms and a chlorophenyl group attached to a butanone backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Wirkmechanismus
Mode of Action
It’s known that brominated compounds can form c-br bonds via a radical method generated by ceric ammonium nitrate (can), a single-electron oxidant . This reaction can occur either at room temperature or under aqueous moist conditions .
Biochemical Pathways
Brominated compounds are known to play a significant role in various biochemical transformations, including the bromination-debromination strategy for the protection-deprotection of double bonds .
Result of Action
Brominated compounds are often used as intermediates in the production of agrochemicals, pharmaceuticals, dyes, and other compounds . Some bromine compounds have been used as flame retardants and disinfectants .
Action Environment
The reaction involving this compound can be carried out either at room temperature, stirring in solvent ch3cn, or under aqueous moist conditions with a few drops of water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone typically involves the bromination of substituted α,β-unsaturated ketones. A common method employs ammonium bromide as the brominating agent and ceric ammonium nitrate (CAN) as a single-electron oxidant. The reaction can be carried out at room temperature by stirring in a solvent like acetonitrile (CH₃CN) or under aqueous conditions with a few drops of water by manual grinding in a mortar and pestle .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of environmentally benign procedures and sustainable approaches is emphasized to minimize the environmental impact. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products:
Substitution Reactions: Products include substituted derivatives with different functional groups replacing the bromine atoms.
Reduction Reactions: Products include alcohols or alkanes.
Oxidation Reactions: Products include carboxylic acids or other oxidized compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: The compound has been studied for its potential antibacterial and antifungal activities. It has shown efficacy against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and dyes. Its brominated structure makes it useful as a flame retardant and disinfectant .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dibromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1-propanone
- 3-Bromo-4-(4-chlorophenyl)-2-butanone
Comparison: 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone is unique due to the presence of two bromine atoms and a chlorophenyl group on the butanone backbone. This structural feature enhances its reactivity and makes it distinct from other similar compounds. The presence of the chlorophenyl group also contributes to its antimicrobial properties, making it more effective in certain applications compared to its analogs .
Eigenschaften
IUPAC Name |
3,4-dibromo-4-(4-chlorophenyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2ClO/c1-6(14)9(11)10(12)7-2-4-8(13)5-3-7/h2-5,9-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLXNPXDVHOGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=CC=C(C=C1)Cl)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272005 | |
| Record name | 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343375-52-0 | |
| Record name | 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343375-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dibromo-4-(4-chlorophenyl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-{[(4-Chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3036367.png)

![(3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone](/img/structure/B3036370.png)
![{2-[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone](/img/structure/B3036372.png)
![1-[(2-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol](/img/structure/B3036376.png)

![2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B3036380.png)
![1-allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B3036381.png)
![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-4-pyrrol-1-ylisoindole-1,3-dione](/img/structure/B3036383.png)
![2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3036384.png)
![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-N-(morpholin-4-yl)-1H-imidazole-5-carboxamide](/img/structure/B3036385.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]-3-methylimidazole-4-carboxamide](/img/structure/B3036386.png)
![4-[4-(3-Chlorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B3036388.png)
![4-(4-Chlorophenoxy)-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine](/img/structure/B3036389.png)
